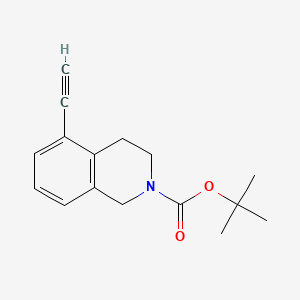![molecular formula C10H8F4O2 B13592341 2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated building blocks such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as lithiation, electrophilic substitution, and catalytic reactions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring enhanced chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)7-4-6(10(12,13)14)2-3-8(7)11/h2-5H,1H3,(H,15,16) |
InChI Key |
QDNLKTUMGULAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


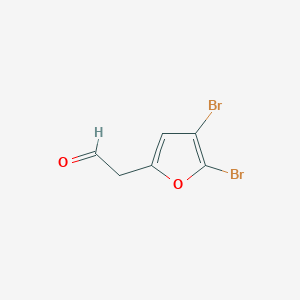
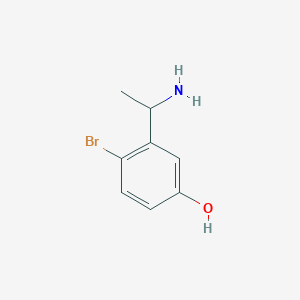
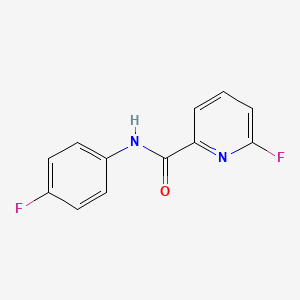
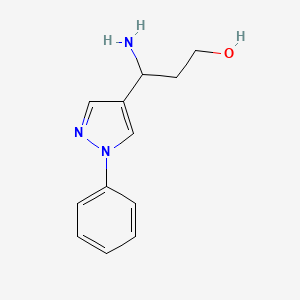
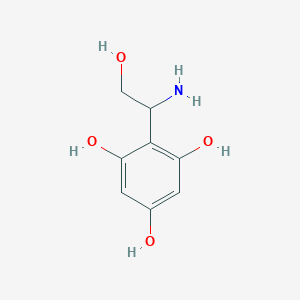
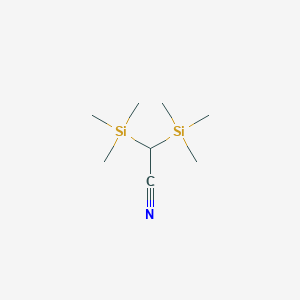
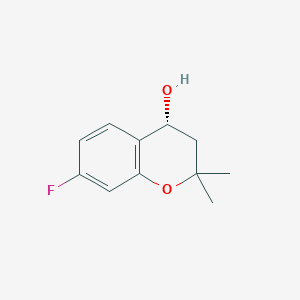
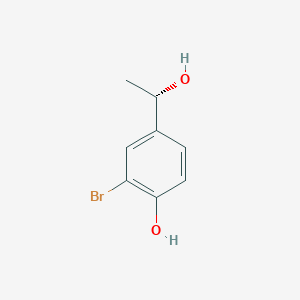
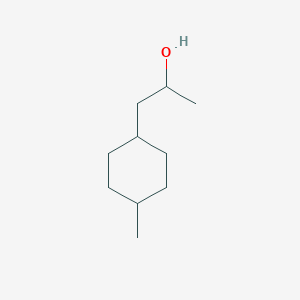
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
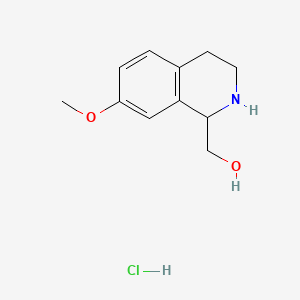
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
